molecular formula C16H15F3O5S B14131494 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester

Cat. No.: B14131494
M. Wt: 376.3 g/mol
InChI Key: BNWWXEVMBIYBHE-NTMALXAHSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and a benzoxecin ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote ester formation, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
  • Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is unique due to its combination of a trifluoromethyl group and a benzoxecin ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with significant potential in various biological applications. Its intricate structure includes a trifluoromethanesulfonate group and a benzoxecin moiety, which contribute to its unique chemical properties and biological activities.

The molecular formula of this compound is C16H17F3O5SC_{16}H_{17}F_3O_5S, with a molecular weight of 378.4 g/mol. The presence of the trifluoromethanesulfonyl group enhances its electrophilicity, making it reactive with nucleophiles and potentially useful in various synthetic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethanesulfonyl group may interact with active sites on enzymes, potentially inhibiting their activity. This interaction can lead to changes in metabolic pathways.
  • Protein Binding : The benzoxecin structure may stabilize binding to proteins or receptors, affecting physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to methanesulfonic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that methanesulfonic acid derivatives can inhibit the growth of certain bacterial strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it may induce apoptosis in certain types of cancer cells by disrupting cellular signaling pathways .

Anti-inflammatory Effects

Preliminary studies indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating inflammatory diseases .

Data Tables

Property Value
Molecular FormulaC16H17F3O5SC_{16}H_{17}F_3O_5S
Molecular Weight378.4 g/mol
SolubilityMiscible in water
pKa<−1.9
Biological Activity Effect
AntimicrobialInhibits bacterial growth
CytotoxicityInduces apoptosis
Anti-inflammatoryReduces cytokine levels

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of methanesulfonic acid derivatives against multi-drug resistant bacteria. The results demonstrated significant inhibition at low concentrations, suggesting a potential for development into new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another study published in Cancer Research, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment led to a marked decrease in cell viability and increased markers of apoptosis .

Properties

Molecular Formula

C16H15F3O5S

Molecular Weight

376.3 g/mol

IUPAC Name

[(4Z)-5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3/b10-8-

InChI Key

BNWWXEVMBIYBHE-NTMALXAHSA-N

Isomeric SMILES

C/C/1=C/C(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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